

(-)-Nisoxetine Hydrochloride: A Technical Guide to its Chemical Properties, Structure, and Analysis

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Compound of Interest

Compound Name: Nisoxetine hydrochloride, (-)-

Cat. No.: B12764176

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Abstract

(-)-Nisoxetine hydrochloride, the (S)-enantiomer of nisoxetine, is a potent and highly selective norepinephrine reuptake inhibitor (NRI). Originally investigated as an antidepressant, it is now primarily utilized as a standard research tool to study the norepinephrine transporter (NET). Its high affinity and selectivity for the NET make it an invaluable pharmacological agent for neuroscience research, particularly in studies related to mood disorders, cognitive function, and neurochemical pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for (-)-Nisoxetine hydrochloride, intended for professionals in research and drug development.

Chemical Structure and Identification

(-)-Nisoxetine is a secondary amino compound belonging to the class of phenoxyphenylpropylamines. The hydrochloride salt is the commonly used form in research settings.

IUPAC Name: (3S)-3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine;hydrochloride

Stereochemistry: As the levorotatory isomer, (-)-Nisoxetine corresponds to the (S)-enantiomer. It is important to note that the (R)-isomer has been shown to possess approximately 20 times

greater affinity for the norepinephrine transporter (NET) than the (S)-isomer.^[1] Much of the commercially available nisooxetine is a racemic mixture.

Identifier	Value
CAS Number	114446-54-7
Molecular Formula	C ₁₇ H ₂₂ ClNO ₂
Canonical SMILES	CNCC--INVALID-LINK--OC2=CC=CC=C2OC.Cl
InChI Key	LCEURBZEQJZUPV-GFCCVEGCSA-N

Physicochemical Properties

The following table summarizes the key physicochemical properties of (-)-Nisooxetine hydrochloride. Data for the more common racemic (±)-nisooxetine hydrochloride is also included for comparison where available.

Property	Value	Reference
Molecular Weight	307.82 g/mol	^[2] ^[3]
Appearance	White to off-white solid	^[4]
Melting Point	Data not available in cited literature	
Solubility	Water: 20 mg/mL; Soluble to 100 mM Ethanol: 50 mg/mL DMSO: 45 mg/mL (Sonication recommended)	^[2] ^[5] ^[6] ^[7]
Purity (Typical)	≥98% (HPLC)	^[2] ^[3]

Spectroscopic and Chromatographic Data

Accurate characterization of (-)-Nisooxetine hydrochloride is essential for its use in research. Below are spectroscopic data and a representative analytical method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following chemical shifts have been reported for the free base of (S)-Nisoxetine.[8] The hydrochloride salt would exhibit shifts, particularly for protons near the amine group.

Table 1: ^1H and ^{13}C NMR Data for (S)-Nisoxetine (Free Base)[8]

¹ H NMR (ppm)	Assignment	¹³ C NMR (ppm)	Assignment
7.20-7.45 (m)	Phenyl Protons	141.0	Phenyl C-1
6.80-7.00 (m)	o-methoxyphenoxy Protons	128.8	Phenyl C-2, C-6
5.25 (dd)	CH-O	128.1	Phenyl C-3, C-5
3.82 (s)	OCH ₃	127.8	Phenyl C-4
2.70 (t)	CH ₂ -N	150.2	o-methoxyphenoxy C-1
2.40 (s)	N-CH ₃	147.4	o-methoxyphenoxy C-2
2.15 (m)	CH ₂ -CH ₂ -N	121.8	o-methoxyphenoxy C-3
120.7	o-methoxyphenoxy C-4		
116.6	o-methoxyphenoxy C-5		
112.0	o-methoxyphenoxy C-6		
78.0	CH-O		
55.9	OCH ₃		
48.1	CH ₂ -N		
36.8	N-CH ₃		
35.2	CH ₂ -CH ₂ -N		

Note: Spectra were reported in a synthesis paper without specifying solvent or frequency. A certificate of analysis for the hydrochloride salt confirms the ¹H NMR spectrum is consistent with the structure.[\[4\]](#)

Mass Spectrometry (MS)

LC-MS analysis provides confirmation of the molecular weight and fragmentation pattern.

- Method: Electrospray Ionization (ESI), Positive Mode
- Precursor Ion $[M+H]^+$: 272.164 m/z[9]
- Major Fragment Ions (HCD): 148.11, 209.36, 53.54 m/z[9]

Infrared (IR) Spectroscopy

A specific experimental IR spectrum for (-)-Nisoxetine hydrochloride is not readily available in the cited literature. For hydrochloride salts, the KBr pellet method can sometimes lead to ion exchange between the sample's chloride ions and the matrix's bromide ions, potentially altering the spectrum.[9] If this method is used, comparison with a spectrum obtained using a KCl pellet or the Attenuated Total Reflectance (ATR) method is advisable.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is crucial for determining the purity and concentration of (-)-Nisoxetine hydrochloride. While a specific validated method for nisoxetine was not found in the searched literature, the following protocol, developed for the structurally related compound fluoxetine hydrochloride, serves as a representative example.

Table 2: Representative RP-HPLC Method for Analysis

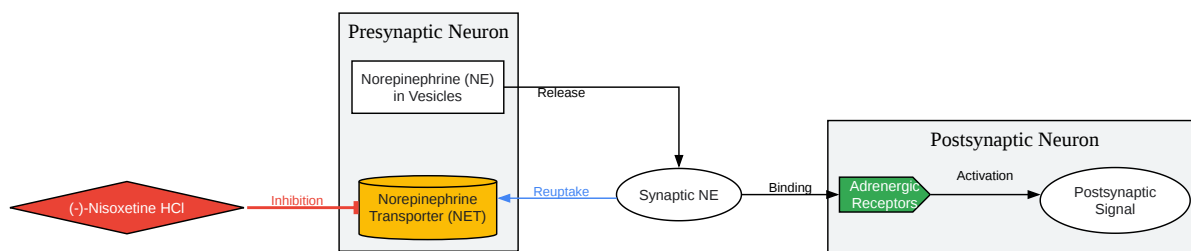
Parameter	Condition
Column	Zorbax eclipse plus-C8 (250x4.6 mm, 5µm)
Mobile Phase	Isocratic mixture of diethylamine buffer (pH 3.5, adjusted with orthophosphoric acid) and acetonitrile (55:45 v/v)
Flow Rate	1.0 mL/min
Detection	UV at 227 nm
Injection Volume	20 µL
Temperature	Room Temperature

This method was validated for fluoxetine according to ICH guidelines for linearity, accuracy, precision, and specificity and should be fully validated for nisoxetine before use.

Mechanism of Action and Signaling Pathway

(-)-Nisoxetine hydrochloride exerts its effect by selectively inhibiting the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.^[1] This inhibition leads to an increased concentration and prolonged duration of action of norepinephrine in the synapse, thereby enhancing noradrenergic signaling.^[1]

The affinity of nisoxetine for NET is very high, with reported K_i values around 0.8 nM to 5.1 nM for the racemate.^{[1][5]} It is highly selective for NET over the serotonin transporter (SERT) and the dopamine transporter (DAT).^[5]



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Mechanism of (-)-Nisoxetine HCl Action.

Experimental Protocols: Radioligand Binding Assay

A common application of nisoxetine is in competitive binding assays to determine the affinity of test compounds for the norepinephrine transporter. Tritiated nisoxetine ($[^3\text{H}]$ -Nisoxetine) is a widely used radioligand for this purpose.

Objective

To determine the binding affinity (K_i) of a test compound for the human norepinephrine transporter (hNET) by measuring its ability to displace $[^3\text{H}]$ -Nisoxetine from cell membranes expressing hNET.

Materials

- Cell Membranes: From HEK293 or CHO cells stably expressing hNET.
- Radioligand: $[^3\text{H}]$ -Nisoxetine (Specific Activity: ~ 70 -90 Ci/mmol).
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
- Wash Buffer: Ice-cold Assay Buffer.
- Non-specific Control: Desipramine (10 μM).

- Filtration: Glass fiber filter mats (e.g., Whatman GF/B) and a cell harvester.
- Detection: Liquid scintillation cocktail and a liquid scintillation counter.

Procedure

- Membrane Preparation: Homogenize hNET-expressing cells in ice-cold Assay Buffer. Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in fresh Assay Buffer. Determine protein concentration (e.g., via Bradford assay).
- Assay Setup (in triplicate in a 96-well plate):
 - Total Binding: Add Assay Buffer, [³H]-Nisoxetine (final concentration ~1 nM), and the membrane preparation (20-40 µg protein).
 - Non-specific Binding: Add Desipramine (10 µM), [³H]-Nisoxetine (~1 nM), and membranes.
 - Test Compound: Add serial dilutions of the test compound, [³H]-Nisoxetine (~1 nM), and membranes.
- Incubation: Incubate the plate for 2-3 hours at 4°C.
- Harvesting: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
- Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Data Analysis

- Calculate Specific Binding = Total Binding - Non-specific Binding.
- Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.
- Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

- Calculate the inhibitor constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of [3H]-Nisoxetine used and K_d is its dissociation constant for NET.

Conclusion

(-)-Nisoxetine hydrochloride is a cornerstone tool for pharmacological research into the noradrenergic system. A thorough understanding of its chemical structure, properties, and appropriate analytical methods is paramount for ensuring the validity and reproducibility of experimental results. This guide provides the foundational technical data required by researchers to effectively utilize this potent and selective norepinephrine transporter inhibitor in their studies.

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